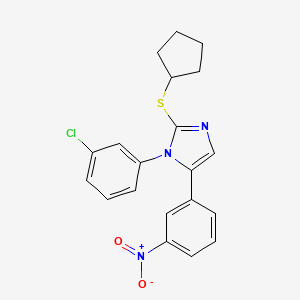
1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound that features a unique combination of functional groups
准备方法
The synthesis of 1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl, cyclopentylthio, and nitrophenyl groups. Common reagents used in these reactions include chlorinating agents, thiolating agents, and nitrating agents. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
化学反应分析
1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
科学研究应用
1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is investigated for its use in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.
相似化合物的比较
1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole can be compared with similar compounds such as:
1-(3-chlorophenyl)-3-(3-nitrophenyl)urea: This compound has similar functional groups but differs in its overall structure and properties.
1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Another compound with similar substituents but a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
生物活性
1-(3-Chlorophenyl)-2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound featuring an imidazole ring, which is known for its diverse biological activities. The unique substituents on the imidazole core, including a chlorophenyl group, a cyclopentylsulfanyl group, and a nitrophenyl group, contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 357.87 g/mol
- CAS Number : 1226438-72-7
Biological Activity Overview
Compounds containing imidazole rings have been extensively studied for their biological properties. While specific data on this compound may be limited, related compounds have shown significant pharmacological effects, including:
- Antitumor Activity : Similar imidazole derivatives have been observed to exhibit cytotoxic effects against various cancer cell lines, suggesting potential antitumor properties for this compound.
- Antimicrobial Properties : Imidazole derivatives are known to possess antimicrobial activity against a range of pathogens, indicating that this compound may also exhibit similar effects.
- Enzyme Inhibition : Some imidazole compounds act as inhibitors of specific enzymes, which can be crucial in drug development.
Antitumor Activity
Recent studies have focused on the antitumor effects of imidazole derivatives. For instance, compounds structurally similar to this compound have demonstrated efficacy in inhibiting tumor growth in various in vivo models.
Antimicrobial Activity
Imidazole derivatives have also been studied for their antimicrobial properties. For example, compounds with similar structures have been tested against bacterial strains and fungi.
| Study | Compound | Pathogen Tested | Results |
|---|---|---|---|
| Various imidazoles | E. coli, S. aureus | Significant inhibition of bacterial growth observed. |
Case Studies
Several case studies highlight the potential applications of imidazole derivatives in medicinal chemistry:
- Combination Therapy : A study demonstrated that combining imidazole-based compounds with traditional chemotherapeutics led to enhanced efficacy against resistant cancer cell lines.
- Mechanism of Action : Research has indicated that some imidazole derivatives induce apoptosis in cancer cells through mitochondrial pathways.
属性
IUPAC Name |
1-(3-chlorophenyl)-2-cyclopentylsulfanyl-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-15-6-4-7-16(12-15)23-19(14-5-3-8-17(11-14)24(25)26)13-22-20(23)27-18-9-1-2-10-18/h3-8,11-13,18H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMFCNDECQPZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














